

# An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1318767

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## Introduction

**2-Methoxy-5-(trifluoromethyl)benzonitrile** is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular structure, featuring a methoxy group, a trifluoromethyl group, and a nitrile functionality on a benzene ring, imparts a specific reactivity profile and desirable physicochemical properties. The presence of the trifluoromethyl group, a common bioisostere for a chlorine atom, is particularly noteworthy. It can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate in the development of novel therapeutic agents and crop protection agents.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is presented in the table below.

Property	Value	Reference(s)
CAS Number	34636-92-5	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO	[3][4][5]
Molecular Weight	201.15 g/mol	[3][4][5]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	30-34 °C	[1][2]
Boiling Point	256.8 °C at 760 mmHg	[2]
Density	1.3 g/cm <sup>3</sup>	[2]
Flash Point	109.1 °C	[2]
Refractive Index	1.463	[2]
Vapor Pressure	0.0151 mmHg at 25°C	[2]
Storage	Sealed in a dry, room temperature environment	[2]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Methoxy-5-(trifluoromethyl)benzonitrile**. While experimentally obtained spectra for this specific compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups. The methoxy protons should appear as a singlet at approximately 3.9-4.1 ppm.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, the trifluoromethyl carbon, and the methoxy carbon. The aromatic carbons will resonate in the region of 110-160 ppm. The nitrile carbon is expected around 115-120 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The methoxy carbon signal is anticipated around 55-60 ppm.

#### Infrared (IR) Spectroscopy:

The IR spectrum of **2-Methoxy-5-(trifluoromethyl)benzonitrile** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- C $\equiv$ N stretch: A sharp, medium-intensity band around 2220-2240  $\text{cm}^{-1}$ .
- C-F stretch: Strong absorption bands in the region of 1000-1400  $\text{cm}^{-1}$  due to the trifluoromethyl group.
- C-O stretch (aromatic ether): A band in the range of 1200-1275  $\text{cm}^{-1}$  (asymmetric) and 1000-1075  $\text{cm}^{-1}$  (symmetric).
- C-H stretch (aromatic): Bands above 3000  $\text{cm}^{-1}$ .
- C-H stretch (methyl): Bands around 2850-2960  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) for **2-Methoxy-5-(trifluoromethyl)benzonitrile** would be observed at  $m/z$  201. Common fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and potentially the trifluoromethyl group (M-69).

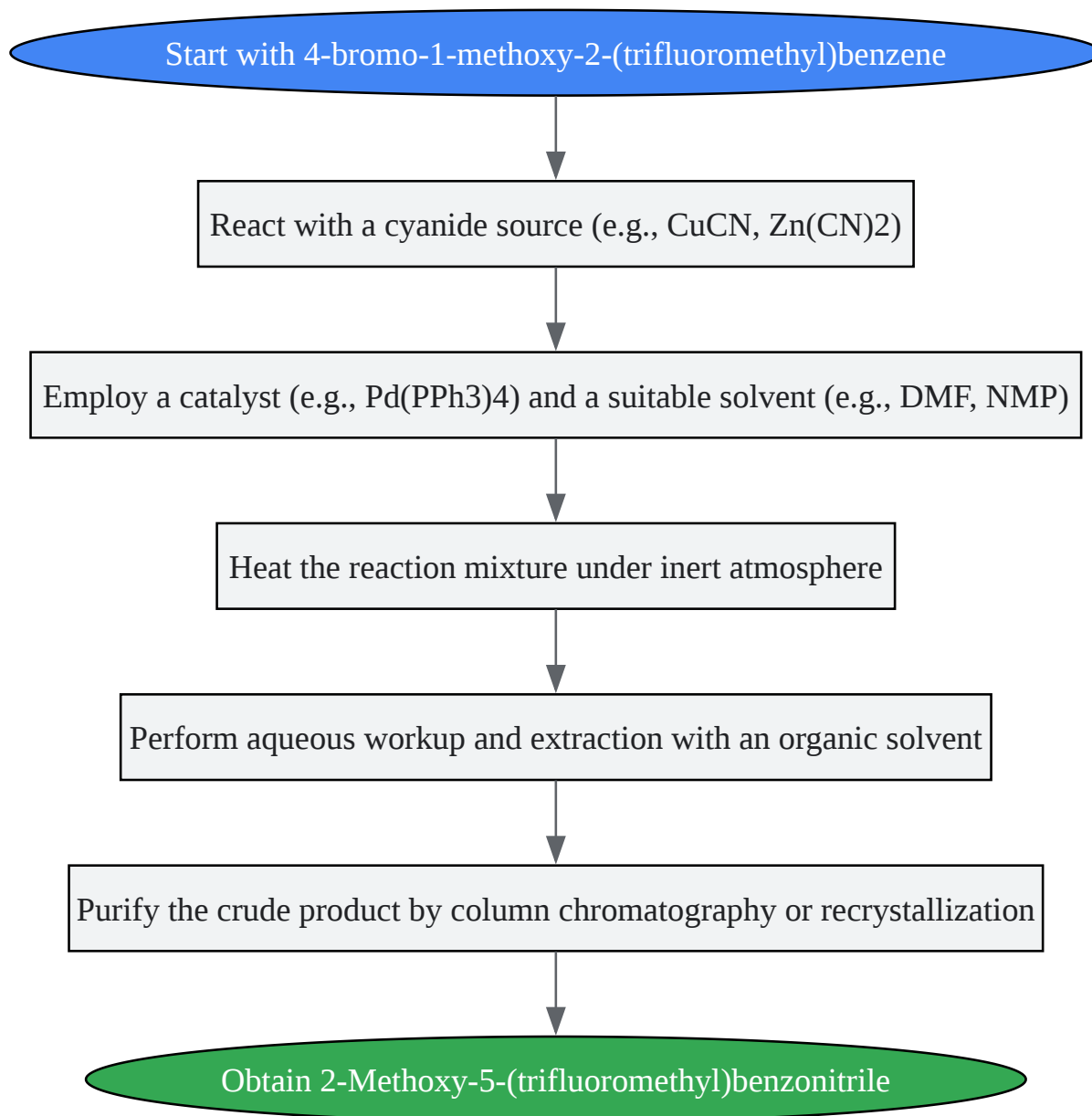
## Experimental Protocols

#### Synthesis of **2-Methoxy-5-(trifluoromethyl)benzonitrile**:

A plausible synthetic route to **2-Methoxy-5-(trifluoromethyl)benzonitrile** involves the cyanation of a suitable precursor, such as 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. While a detailed, peer-reviewed experimental protocol for this specific transformation is not

readily available, a general procedure can be outlined based on standard organic chemistry methodologies, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

Workflow for a Potential Synthesis:



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A potential synthetic workflow.

General Analytical Protocol for Characterization:

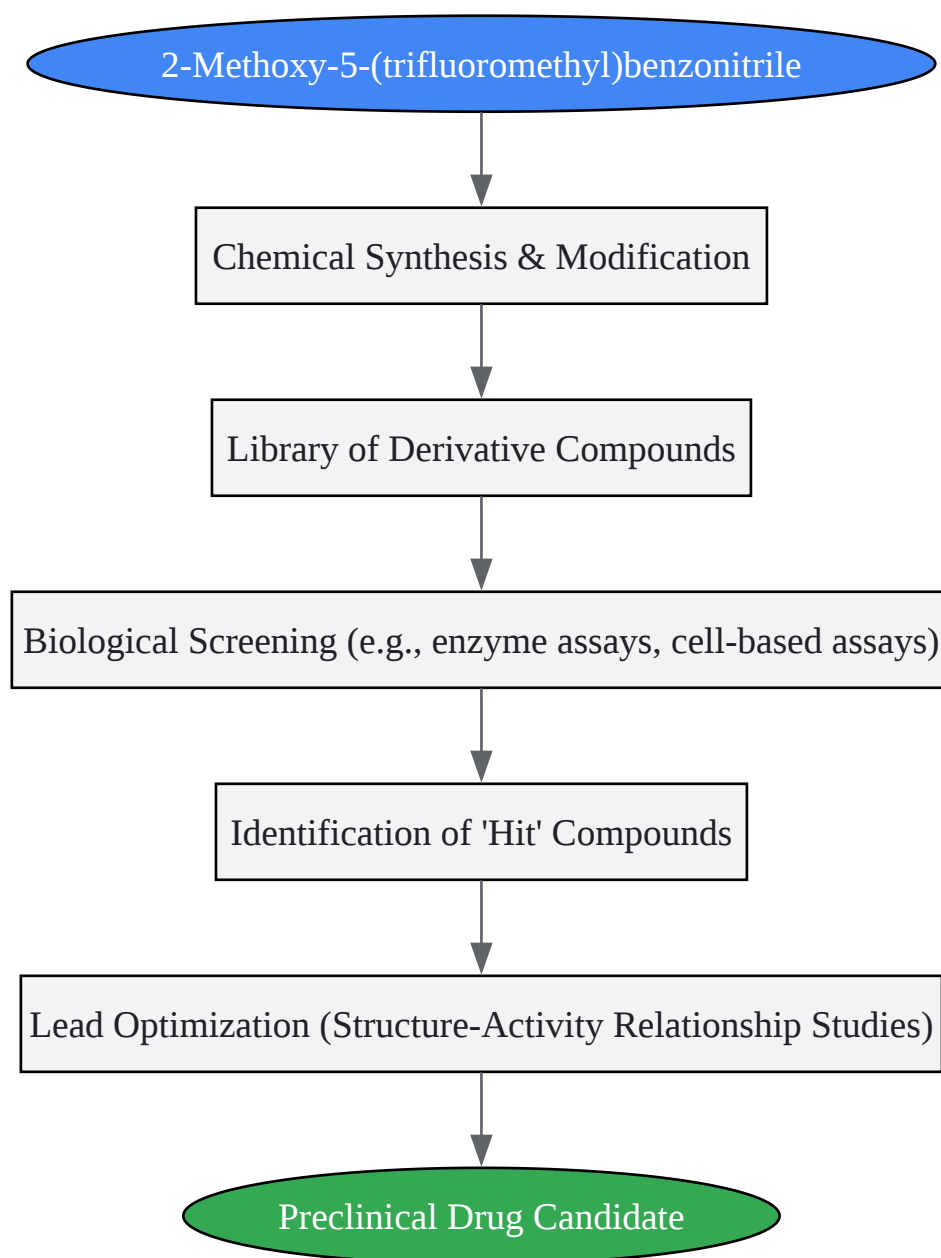
- **Sample Preparation:** Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) for NMR analysis or prepare a KBr pellet or a thin film for IR analysis. For mass spectrometry, dissolve the sample in a volatile organic solvent.
- **NMR Spectroscopy:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
- **IR Spectroscopy:** Record the IR spectrum using an FTIR spectrometer.
- **Mass Spectrometry:** Obtain the mass spectrum using a mass spectrometer with an appropriate ionization technique (e.g., EI or ESI).
- **Purity Analysis:** Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

## Applications in Drug Development

**2-Methoxy-5-(trifluoromethyl)benzonitrile** serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological profile of drug candidates by improving their metabolic stability, bioavailability, and binding affinity to biological targets.<sup>[1]</sup> The nitrile group is also a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, which are common in drug molecules.

While specific drugs synthesized directly from **2-Methoxy-5-(trifluoromethyl)benzonitrile** are not prominently documented in the public domain, its structural motifs are found in various classes of biologically active compounds. The development of novel compounds derived from this intermediate could potentially target a range of diseases.

Logical Relationship in Drug Discovery:



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